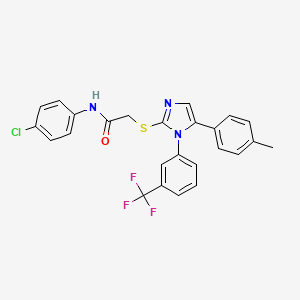

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide" is a complex molecule that appears to be related to a family of acetamide derivatives. While the specific compound is not directly mentioned in the provided papers, these papers discuss related compounds that share structural motifs, such as the presence of a 4-chlorophenyl group and the acetamide moiety. These structural similarities can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorophenol with dichloroacetamide derivatives. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide is achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent. The reaction conditions, such as temperature, time, and feed composition, are optimized to achieve a yield of up to 75% . This suggests that the synthesis of the compound of interest might also involve similar reaction conditions and optimization steps.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by various spectroscopic techniques. For example, the structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was confirmed using IR, ^1HNMR, and elemental analysis . Additionally, the crystal structures of related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, are determined by X-ray diffraction and are found to exhibit complex hydrogen bonding and halogen-arene interactions . These findings indicate that the compound of interest may also display intricate molecular interactions and could be characterized using similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the acetamide core. The presence of electron-withdrawing or electron-donating groups can affect the compound's behavior in chemical reactions. Although the specific reactions of "N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide" are not detailed in the provided papers, the structural analysis of related compounds can provide a foundation for hypothesizing potential reactivity patterns, such as susceptibility to nucleophilic attack or participation in hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure. For instance, the crystalline compounds N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid exhibit one-dimensional to three-dimensional structures due to classical hydrogen bonding and other non-covalent interactions . These interactions can significantly influence the melting points, solubility, and stability of the compounds. By analogy, "N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide" may also exhibit specific physical properties that are a result of its molecular interactions and could be explored through experimental studies.

Scientific Research Applications

Structural and Molecular Analysis

One study presents the structural details of related compounds, highlighting the generation of 3-D arrays through various intermolecular interactions. These interactions, including hydrogen bonds and C–H···π, provide insights into the compound's molecular arrangement and potential for creating stable structures useful in drug design and other scientific applications (Boechat et al., 2011).

Anticancer Activity Evaluation

Antitumor activity evaluation of related compounds, focusing on their potential in combating cancer, was carried out. These studies indicate considerable anticancer activity against specific cell lines, underscoring the compound's relevance in the development of new anticancer therapies (Yurttaş et al., 2015).

Antibacterial and Anticonvulsant Activities

Further research includes the synthesis and QSAR studies of compounds for their antibacterial activity against various bacteria strains. These compounds showed moderate to good activity, indicating their potential as antibacterial agents (Desai et al., 2008). Additionally, another study investigated the anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, with some compounds displaying promising results (Aktürk et al., 2002).

Corrosion Inhibition Studies

Research on benzimidazole derivatives, including structures similar to the compound , explored their role as corrosion inhibitors. This study provides a connection between the compound's chemical properties and its practical applications in materials science, demonstrating high efficiency in corrosion protection (Rouifi et al., 2020).

properties

IUPAC Name |

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClF3N3OS/c1-16-5-7-17(8-6-16)22-14-30-24(32(22)21-4-2-3-18(13-21)25(27,28)29)34-15-23(33)31-20-11-9-19(26)10-12-20/h2-14H,15H2,1H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOWHTYXVSUERT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)

![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)